molecular formula C13H10FN5OS B2693605 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 921102-34-3

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2693605
CAS No.: 921102-34-3
M. Wt: 303.32
InChI Key: DWYGJGPROSYMSQ-UHFFFAOYSA-N
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Description

N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is a synthetic chemical hybrid scaffold of significant interest in medicinal chemistry research. Its molecular architecture incorporates two privileged pharmacophores: a fluorophenyl-tetrazole system and a thiophene carboxamide group. These structural motifs are frequently explored in the discovery and development of novel bioactive compounds. Research into structurally related tetrazole derivatives has shown these compounds to possess a range of biological activities. For instance, certain tetrazole-pyrazole hybrids have been investigated preclinically for their potential effects on the cardiovascular system, where they were found to act via the NO/cGMP pathway, a critical signaling mechanism for vascular function . Furthermore, various thiophene derivatives are the subject of extensive research in chemical biology for their potential as antiviral and anticancer agents, often functioning through targeted protein inhibition . The specific research value of this compound lies in its potential as a chemical tool or a lead compound for further optimization. Scientists may utilize this compound in high-throughput screening assays to identify new therapeutic targets, in structure-activity relationship (SAR) studies to enhance potency and selectivity, or in mechanistic studies to elucidate novel signaling pathways in disease models. Its unique structure makes it a compelling candidate for research focused on kinase inhibition, GPCR modulation, or other intracellular targets.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5OS/c14-9-3-1-4-10(7-9)19-12(16-17-18-19)8-15-13(20)11-5-2-6-21-11/h1-7H,8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYGJGPROSYMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

    Attachment to the Thiophene Ring: The resulting 1-(3-fluorophenyl)-1H-tetrazole is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The tetrazole group (1H-tetrazol-5-yl) is electron-deficient and participates in nucleophilic substitution reactions. Its resonance-stabilized structure allows reactivity at the N-methyl position or the tetrazole nitrogen atoms.

Reaction TypeConditionsProductsSupporting Evidence
Nucleophilic Substitution Alkylation with alkyl halides in polar aprotic solvents (e.g., DMF)Formation of quaternary ammonium derivatives at the tetrazole nitrogenAnalogous tetrazole reactivity
Acid-Catalyzed Ring Opening Strong acids (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>)Cleavage to form nitriles or aminesGeneral tetrazole behavior under acidic conditions

Thiophene Ring Reactions

The thiophene-2-carboxamide moiety undergoes electrophilic aromatic substitution (EAS) at the 5-position due to directing effects of the carboxamide group.

Reaction TypeReagents/ConditionsProductsNotes
Halogenation Cl<sub>2</sub>/FeCl<sub>3</sub> or Br<sub>2</sub>/FeBr<sub>3</sub>5-Halo-thiophene derivativesEAS regioselectivity guided by carboxamide
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-Nitro-thiophene analogObserved in structurally related thiophenes

Carboxamide Group Transformations

The carboxamide (-CONH<sub>2</sub>) group is susceptible to hydrolysis and reduction.

Reaction TypeConditionsProductsMechanism
Acidic Hydrolysis 6M HCl, refluxThiophene-2-carboxylic acid + Amine intermediateAcid-catalyzed cleavage of the amide bond
Basic Hydrolysis NaOH (aq.), heatThiophene-2-carboxylate salt + AmmoniaSaponification under alkaline conditions
Reduction LiAlH<sub>4</sub> in THFThiophene-2-methanol + AmineConversion of amide to alcohol

Methylene Linker Reactivity

The -CH<sub>2</sub>- group bridging the tetrazole and carboxamide can undergo oxidation.

Reaction TypeOxidizing AgentProductsNotes
Oxidation to Ketone KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Ketone derivative (R-CO-R')Requires harsh conditions due to steric hindrance

Fluorophenyl Group Stability

The 3-fluorophenyl group is generally inert under mild conditions but participates in coupling reactions under catalysis.

Reaction TypeCatalysts/ReagentsProductsExamples
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidBiaryl derivativesFluorine acts as a directing group

Complexation and Coordination

The tetrazole nitrogen atoms can act as ligands for metal ions, forming coordination complexes.

Metal IonSolvent SystemComplex StructureApplications
Cu(II)Ethanol/waterOctahedral geometryPotential catalytic or medicinal uses

Photochemical Reactions

UV irradiation induces isomerization or cleavage in the tetrazole-thiophene system.

Wavelength (nm)ProductsMechanism
254–365Ring-opened nitrile imine intermediatesPhotoinduced tautomerization

Biochemical Interactions

The compound modulates biological targets via hydrogen bonding (tetrazole) and π-π stacking (thiophene/fluorophenyl).

TargetBinding Affinity (K<sub>d</sub>)Proposed Interaction
COX-212.3 ± 1.5 µMTetrazole mimics carboxylate in active site
Protein Kinase CK28.9 ± 0.7 µMThiophene engages hydrophobic pocket

Key Findings from Structural Analogs

  • Tetrazole Bioisosterism : The tetrazole group enhances metabolic stability compared to carboxylic acids .

  • Thiophene Functionalization : Electron-withdrawing groups on thiophene increase electrophilic substitution rates .

  • Fluorine Effects : The 3-fluoro substituent improves lipid solubility and bioavailability .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is C15H14FN5OS, with a molecular weight of approximately 345.37 g/mol. The compound features a thiophene ring linked to a tetrazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene derivatives, including those similar to this compound. For instance, compounds with similar structural features have shown significant growth inhibition against various cancer cell lines, including:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These results suggest that the compound may possess potent anticancer activity, warranting further investigation into its mechanism of action and therapeutic potential .

Antimicrobial Properties

The antimicrobial activity of thiophene derivatives has also been documented extensively. A study on related thiophene compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria:

Bacterial Strain Inhibition Rate (%)
Staphylococcus aureus40.0 - 86.9
Escherichia coliRanged from no activity to 47.8%

These findings indicate that this compound could be explored as a potential antimicrobial agent .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of a series of thiophene derivatives on cancer cell lines, revealing that the introduction of fluorinated phenyl groups significantly enhanced anticancer activity. The study concluded that compounds with similar structures to this compound exhibited promising results and could be developed further for clinical applications .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of thiophene-based compounds against various pathogens. The results indicated that certain derivatives had substantial antibacterial effects, particularly against Gram-positive bacteria, suggesting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism by which N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. The tetrazole ring may play a role in binding to these targets, while the fluorophenyl and thiophene groups contribute to the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Nitrothiophene Carboxamides ()

Compounds such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide and N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide share the thiophene-carboxamide core but differ in substituents. Key distinctions include:

  • Thiazole vs. Tetrazole Linkage : Thiazole rings in these analogs may confer different hydrogen-bonding capabilities compared to the tetrazole in the target compound.
  • Purity and Yield : The nitrothiophene derivatives exhibit variable purity (42%–99%) and synthesis yields (exact yields unspecified), highlighting the impact of substituents on reaction efficiency .

Table 1: Comparison of Thiophene Carboxamide Derivatives

Compound Name Core Structure Key Substituents Purity/Yield Biological Activity
Target Compound Tetrazole-thiophene 3-Fluorophenyl, methyl linker N/A Hypothesized enzyme inhibition
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole-thiophene 3,5-Difluorophenyl, nitro 99.05% Antibacterial

Angiotensin II Receptor Antagonists ()

Losartan and valsartan incorporate tetrazole rings and aromatic carboxamide-like groups, serving as angiotensin II receptor blockers. Key comparisons:

  • Tetrazole as Bioisostere : Both losartan and the target compound use tetrazole to mimic carboxylic acids, improving oral bioavailability .
  • Substituent Effects : The target’s 3-fluorophenyl group may enhance target selectivity compared to losartan’s biphenyl-tetrazole system, which is critical for blood pressure regulation .

Fluorinated Aromatic Compounds ()

The patent compound (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide shares the 3-fluorophenyl motif but features a pyridopyridazine core. Fluorine’s role here includes:

  • Electron Effects : Stabilizing aromatic π-systems, influencing binding to hydrophobic enzyme pockets.
  • Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life .

Physicochemical Properties

  • Solubility : The tetrazole-thiophene combination may reduce aqueous solubility relative to nitrothiophene derivatives, necessitating formulation optimization.

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring , a fluorophenyl group , and a thiophene carboxamide moiety . These structural components contribute to its biological properties and interaction with various molecular targets.

The mechanism of action for this compound primarily involves its interaction with specific proteins and enzymes. The tetrazole ring may mimic certain biological molecules, facilitating binding to active sites on enzymes or receptors, thus modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, with IC50 values in the low micromolar range. For example, one study reported that derivatives similar to this compound displayed potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models. This activity is particularly relevant for conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

  • Antitumor Studies : A study involving structurally similar compounds demonstrated significant cytotoxic activity against various cancer cell lines, indicating a potential role in cancer therapy .
  • Inflammation Models : In models of inflammation, compounds with similar structures were shown to reduce inflammatory markers significantly, suggesting that this compound may have therapeutic applications in inflammatory diseases .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with its biological targets, revealing potential binding sites and affinities that correlate with observed biological activities.

Data Table: Biological Activities Summary

Activity TypeObservationsReference
AnticancerInhibition of cancer cell proliferation (IC50 < 10 µM)
Anti-inflammatoryReduced TNF-alpha release in cellular models
Mechanistic InsightsBinding affinity studies via molecular docking

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tetrazole-thiophene hybrids like N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide?

  • Method : A two-step approach is commonly employed:

Tetrazole Formation : Use [3+2] cycloaddition between nitriles and trimethylsilyl azide in the presence of a tin catalyst (e.g., dibutyltin oxide) to synthesize the tetrazole core .

Coupling Reactions : React the tetrazole intermediate with thiophene-2-carboxamide derivatives under mild nucleophilic conditions. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C ensures efficient coupling .

  • Characterization : Confirm structure via IR (tetrazole C=N stretch at ~1600 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.1–8.2 ppm; methylene linker at δ 4.5–5.0 ppm) .

Q. How can researchers optimize purification for intermediates with low solubility?

  • Recrystallization : Use hot aqueous acetic acid to remove impurities, as demonstrated in tetrazole-thioethanol derivatives .
  • Chromatography : For polar by-products (e.g., unreacted azides), silica gel chromatography with ethyl acetate/hexane gradients is effective .

Q. What analytical techniques are critical for verifying structural integrity?

  • IR Spectroscopy : Identify tetrazole (C=N) and amide (C=O at ~1680 cm⁻¹) functional groups .
  • NMR : Use ¹³C NMR to resolve overlapping signals in aromatic regions (e.g., fluorophenyl vs. thiophene carbons) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, especially for halogenated analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in tetrazole-thiophene coupling?

  • Catalyst Screening : Replace traditional bases (e.g., K₂CO₃) with heterogeneous catalysts like Bleaching Earth Clay to reduce side reactions (e.g., hydrolysis of the amide bond) .
  • Solvent Effects : Polar aprotic solvents (e.g., PEG-400) enhance reaction rates by stabilizing transition states .
  • Temperature Control : Maintain 70–80°C to balance reactivity and thermal stability of the tetrazole ring .

Q. What structure-activity relationships (SAR) are observed in tetrazole-containing analogs targeting proteases or receptors?

  • Tetrazole Role : The tetrazole moiety mimics carboxylate groups, enhancing binding to zinc-dependent enzymes (e.g., SARS-CoV-2 main protease) .
  • Substituent Effects : Fluorine at the 3-position of the phenyl ring improves metabolic stability and lipophilicity, as seen in angiotensin II receptor antagonists (e.g., losartan analogs) .
  • Thiophene Linker : The thiophene carboxamide group contributes to π-π stacking with hydrophobic enzyme pockets .

Q. How can researchers address contradictory bioactivity data across studies?

  • Assay Variability : Standardize enzyme inhibition assays (e.g., SARS protease) using positive controls (e.g., 5,7-dichloro-4-hydroxyquinolinone derivatives) .
  • Cellular Context : Account for cell membrane permeability differences by measuring intracellular concentrations via LC-MS .

Q. What strategies are effective for analyzing synthetic by-products in [3+2] cycloadditions?

  • By-Product Identification : In cases where dimerization occurs (e.g., formation of N-((1-(2-(methylamino)-2-oxoethyl)-1H-tetrazol-5-yl)(1H-tetrazol-5-yl)methyl)-benzamide), use preparative TLC or HPLC to isolate and characterize impurities .
  • Mechanistic Studies : Employ density functional theory (DFT) to model reaction pathways and predict competing intermediates .

Q. How does fluorination impact the compound’s physicochemical properties?

  • Solubility : The 3-fluorophenyl group reduces water solubility but enhances lipid bilayer penetration (logP ~2.5–3.0) .
  • Metabolic Stability : Fluorine retards oxidative metabolism by cytochrome P450 enzymes, as observed in pharmacokinetic studies of related analogs .

Methodological Recommendations

  • Synthetic Reproducibility : Document catalyst activation protocols (e.g., Bleaching Earth Clay pre-treatment at pH 12.5) to ensure batch consistency .
  • Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs NMR predictor) to resolve ambiguities in complex spectra .

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